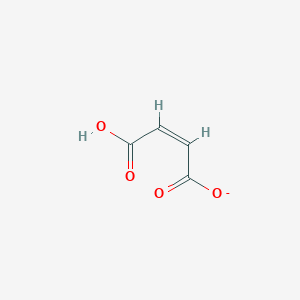

Hydrogen maleate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3O4- |

|---|---|

Molecular Weight |

115.06 g/mol |

IUPAC Name |

(Z)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-1/b2-1- |

InChI Key |

VZCYOOQTPOCHFL-UPHRSURJSA-M |

SMILES |

C(=CC(=O)[O-])C(=O)O |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)O |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)O |

Synonyms |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Origin of Product |

United States |

Theoretical and Computational Investigations of Hydrogen Maleate

Quantum Mechanical Characterization

Quantum mechanical calculations have been instrumental in elucidating the intricate details of the hydrogen maleate (B1232345) anion's structure and behavior. These methods provide insights that are often difficult to obtain through experimental means alone.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

Theoretical studies have been employed to understand the electronic structure of the hydrogen maleate anion. Ultraviolet absorption spectra, in conjunction with theoretical calculations, have assigned the strong band observed at 210.0 nm in aqueous solutions of the this compound anion (HM⁻) to a π–π* transition. oup.com Special attention has been given to the charge-transfer character within the strong intramolecular hydrogen bond in the excited states of HM⁻. oup.com

Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the reactivity and electronic properties. For instance, in L-Isoleucinium this compound hemihydrate, the calculated HOMO-LUMO energy gap was found to be 5.621 eV, which is indicative of intramolecular charge transfer. researchgate.net Similarly, for zinc this compound dihydrate, the energy gap was calculated to be 3.2613 eV using the B3LYP method. scispace.com These calculations help in confirming the potential for intermolecular charge transfer within the molecule. researchgate.netscispace.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding chemical reactivity based on charge distribution. researchgate.net MEP analysis has been performed on various this compound salts to predict reactive sites within the molecules. researchgate.netscispace.comaip.org

Potential Energy Surface Mapping and Proton Transfer Barrier Calculations

A central question in the study of this compound is the nature of the potential energy surface (PES) for the bridging proton. High-level ab initio molecular orbital and density functional theory (DFT) calculations have been used to investigate this. cdnsciencepub.com Many levels of theory, including HF, MP2, BLYP, and B3LYP, predict a double-well potential energy surface, meaning there are two energy minima corresponding to the proton being localized on one or the other oxygen atom. cdnsciencepub.com However, the barrier to proton transfer via a symmetrical transition state is calculated to be very small. cdnsciencepub.com

Some computational methods, like the B3PW91 functional with the 6-31+G(d,p) basis set, predict a single-well potential with a symmetrically positioned hydrogen. cdnsciencepub.com The calculated barrier for hydrogen transfer in the gas-phase maleate anion is extremely low, at only 0.2 kcal/mol at the QCISD(T)/6-311+G//QCISD/6-31+G level. acs.org The internuclear distance between the hydrogen donor and acceptor is also very short, calculated at 2.41 Å at the MP2 level, which is a characteristic of a low-barrier hydrogen bond (LBHB). acs.org

| Method | Basis Set | Calculated Barrier (kcal/mol) | Potential Energy Surface |

|---|---|---|---|

| HF | 3-21G | 0.12 | Double-well |

| HF | 6-31G | 1.59 | Double-well |

| HF | 6-31G | 1.64 | Double-well |

| HF | 6-31+G | 2.00 | Double-well |

| QCISD(T)//QCISD | 6-311+G//6-31+G** | 0.2 | Double-well |

| B3PW91 | 6-31+G(d,p) | - | Single-well |

Analysis of Nuclear Quantum Effects on Proton Dynamics and Molecular Motions

Nuclear quantum effects (NQEs) play a significant role in the dynamics of the this compound anion. nih.govacs.orgacs.org Ab initio path integral molecular dynamics (PIMD) simulations have shown that while classical simulations predict the proton in the hydrogen bond to be localized on one of the oxygen atoms, quantum simulations show the proton located at the center between the two oxygen atoms. nih.govacs.org This indicates that nuclear quantum effects effectively wash out the proton transfer barrier, leading to a barrier-less proton transfer. nih.govacs.orgacs.org

The influence of temperature on NQEs has also been investigated. The difference between quantum and classical simulations is more pronounced at lower temperatures (150 K) compared to higher temperatures (300 K), indicating that NQEs are more significant at lower temperatures. acs.org

Influence of Counterions and Environmental Dielectric on Intramolecular Hydrogen Bond Strength

The strength of the intramolecular hydrogen bond in the this compound anion is sensitive to its environment, including the presence of counterions and the dielectric constant of the solvent. cdnsciencepub.comacs.orgacs.orgnih.gov

Computational studies have shown that the electrostatic influence of a counterion, such as a tetraalkylammonium cation, can significantly weaken the hydrogen bonding interaction by 1.5 to 2 times compared to the naked anion in the gas phase. acs.orgnih.gov For a series of Z-maleate/R₄N⁺ salts (where R = CH₃, C₂H₅, C₄H₉), the estimated internal H-bonding energies range from 8 to 13 kcal/mol, which is a considerable reduction from the gas-phase value of approximately 27 kcal/mol. cdnsciencepub.comacs.org Car–Parrinello and path integral molecular dynamics simulations of aqueous solutions of this compound with different counterions (K⁺ and Na⁺) revealed that the nature of the counterion affects the symmetry of the intramolecular hydrogen-bond potential. acs.org With the Na⁺ salt, the potential is always asymmetric, whereas for the K⁺ salt, the potential for the proton's motion depends on the location of the K⁺ ion. acs.org

The dielectric constant of the surrounding medium also plays a crucial role. Approximating the solvent as a dielectric continuum, calculations have shown that increasing the dielectric constant reduces the calculated hydrogen bond energy. cdnsciencepub.com For instance, at various levels of theory, the hydrogen bond energy is reduced by roughly 6 kcal/mol as the dielectric constant increases. cdnsciencepub.com

| Level of Theory | Basis Set | EHB (ε=1, gas phase) (kcal/mol) | EHB Reduction in Dielectric Continuum (kcal/mol) |

|---|---|---|---|

| HF | 6-31+G(d,p) | 23.2 | ~6 |

| MP2 | 6-31+G(d,p) | ~27 | ~6 |

| BLYP | 6-31+G(d,p) | ~27 | ~6 |

| B3LYP | 6-31+G(d,p) | ~27 | ~6 |

| B3PW91 | 6-31+G(d,p) | ~27 | ~6 |

Density Functional Theory (DFT) for Structural and Electronic Property Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of this compound and its salts. researchgate.netwikipedia.org DFT calculations have been employed to optimize molecular structures, compute geometrical parameters, and analyze vibrational frequencies. researchgate.net For example, in studies of benzimidazolium this compound and hexadecylaminium this compound, DFT/B3LYP with a 6–31++g(d,p) basis set was used to correlate theoretical structural parameters with experimental X-ray diffraction data. researchgate.net

DFT is also instrumental in predicting electronic properties. It is used to calculate HOMO-LUMO energy gaps, which provide insights into intramolecular charge transfer. researchgate.netscispace.com Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps to understand chemical reactivity. scispace.comresearchgate.net In the context of the hydrogen bond in this compound, different DFT functionals can yield different results for the potential energy surface. For instance, BLYP and B3LYP functionals often predict a double-well potential, while B3PW91 can result in a single-well potential. cdnsciencepub.com This highlights the importance of the choice of functional in accurately describing the system. cdnsciencepub.com Periodic DFT calculations have also been performed on crystalline systems like potassium this compound to study proton dynamics and vibrational spectra in the solid state. researchgate.netacs.orgnih.gov

Advanced Molecular Dynamics and Simulation Studies

Advanced simulation techniques, such as ab initio molecular dynamics, provide a dynamic picture of the behavior of this compound. These methods allow for the study of the system at finite temperatures, including the effects of solvation and nuclear quantum effects.

Car–Parrinello and path integral molecular dynamics (PIMD) simulations have been pivotal in understanding the hydrogen bond in this compound in different environments. acs.org These simulations have shown that in an aqueous solution, the position of the proton in the intramolecular hydrogen bond is directly related to the solvation pattern around the oxygen atoms of the bond. acs.org The hydrogen bond is found to be asymmetric, with the proton located on the less solvated oxygen atom due to the instantaneous solvation environment. acs.org

Molecular dynamics simulations have also been used to study the association processes in aqueous solutions of maleate salts of drug-like compounds. mdpi.com These simulations, combined with DFT calculations, have identified the initial hydrogen bonding motifs that lead to the formation of heterodimers and trimers. mdpi.com It was found that the maleate monoanion plays a crucial role in these association processes. mdpi.com Furthermore, PIMD simulations have been essential in demonstrating the importance of nuclear quantum effects, such as the washing out of the proton transfer barrier and the stabilization of out-of-plane ring deformations. nih.govacs.orgacs.org

Dynamic Behavior of this compound in Condensed Phases

The dynamic behavior of the this compound anion in condensed phases is largely dictated by its strong intramolecular hydrogen bond. This bond locks the molecule into a rigid, planar seven-membered ring structure. polimi.it This configuration is a form of resonance-assisted hydrogen bond (RAHB), which provides significant stabilization, estimated to be around 21.5 ± 2.0 kcal/mol in the gas phase. polimi.itacs.org

The nature of this hydrogen bond is highly sensitive to the surrounding environment, such as the presence of counterions or solvent molecules. academie-sciences.fr Theoretical calculations show a distinct difference between the anion in the gas phase versus a crystalline environment. For an isolated this compound anion, calculations predict an asymmetric hydrogen bond. academie-sciences.fr However, within a crystalline lattice, such as in potassium this compound, the crystalline environment and interaction with counter-cations cause the potential energy well to flatten, favoring a symmetric hydrogen bond. academie-sciences.fr This environmental influence is also observed in solution. Computational studies approximating solvent effects as a dielectric continuum have shown a reduction in the calculated hydrogen bond energy by approximately 6 kcal/mol. cdnsciencepub.com

In aqueous solutions, the this compound anion is a key participant in association processes. Molecular dynamics simulations show that the carboxylate group (CO₂⁻) of the anion can form multiple intermolecular hydrogen bonds. mdpi.com This leads to the formation of larger assemblies, such as trimers where two protonated drug cations are bridged by a single this compound anion. mdpi.com The formation of these structures is driven by the stability gained from the network of hydrogen bonds. mdpi.com

Furthermore, external conditions like pressure can alter the dynamics. In crystalline systems, high pressure can induce a localization of the proton, which is otherwise centered in a symmetric bond, onto one of the oxygen atoms. polimi.it This pressure-driven proton transfer signifies a change in the reactivity and structure of the system. polimi.it The strong symmetric hydrogen bond in crystalline potassium this compound is considered a model system for studying the intermediate state of proton transfer reactions, where the dynamics are heavily influenced by quantum effects. researchgate.net

Simulation of Proton Transfer Pathways and Mechanisms

The intramolecular proton transfer in this compound is a subject of extensive theoretical investigation, with simulations providing detailed insight into its potential energy surface and the mechanism of proton movement. ansto.gov.au A central question is whether the proton resides in a single, centrally located potential well (a symmetric bond) or moves between two wells (an asymmetric bond with a transition state). cdnsciencepub.comcdnsciencepub.com

Ab initio and Density Functional Theory (DFT) calculations have been employed to map the potential energy surface. Many computational methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the BLYP and B3LYP density functionals, predict a potential energy surface with a double well. cdnsciencepub.comcdnsciencepub.com The two minima on this surface correspond to the proton being closer to one oxygen or the other, and they are separated by a symmetrical transition state. cdnsciencepub.comacs.org The calculated energy barrier for this proton transfer is typically very small. cdnsciencepub.com

The height of this barrier is sensitive to the level of theory and the basis set used in the calculations. For instance, Hartree-Fock calculations show that the barrier height increases as the complexity of the basis set increases. cdnsciencepub.com However, the inclusion of electron correlation, for example at the MP2 level, can significantly alter the picture, in some cases predicting a single minimum potential. cdnsciencepub.com Similarly, the B3PW91 density functional, unlike other functionals, predicts a single-well potential where the hydrogen is symmetrically positioned. cdnsciencepub.com

A crucial finding from these simulations is that the calculated zero-point vibrational energy available to the proton is often greater than the calculated energy barrier for transfer. cdnsciencepub.comacs.org This implies that even if a double-well potential exists, the proton is not localized in one well but can move freely between the two, effectively behaving as if it were in a single, symmetric well. acs.org This leads to the prediction of a dynamically symmetric hydrogen bond. cdnsciencepub.com

| Basis Set | Calculated Barrier Height (kcal/mol) |

|---|---|

| 3-21G | 0.12 |

| 6-31G | 1.59 |

| 6-31G** | 1.64 |

| 6-31+G | 2.00 |

| Level of Theory | O-H Distance (Å) | O-O Distance (Å) |

|---|---|---|

| HF | 1.49 | 2.56 |

| MP2 | 1.29 | 2.43 |

| BLYP | 1.31 | 2.44 |

| B3LYP | 1.28 | 2.43 |

| B3PW91 | 1.21 | 2.42 |

Solid-State Molecular Dynamics for Crystalline Systems

Solid-state molecular dynamics (MD) simulations are powerful tools for investigating the structure and proton dynamics of this compound within the ordered environment of a crystal. These simulations account for the influence of the crystal lattice and temperature, which are crucial for accurately describing the system's behavior. academie-sciences.fr

Car-Parrinello molecular dynamics (CPMD), a first-principles MD method, has been used to study maleate-containing crystals. nih.govresearchgate.netresearchgate.net In simulations of enalapril (B1671234) maleate, CPMD calculations at a constant temperature of 300 K (using a Nosé-Hoover thermostat) revealed the critical role of the proton's position within the maleate anion. nih.govresearchgate.net The dynamics showed that a decentralized hydrogen on the maleate could initiate a charge transfer process leading to decomposition, whereas a centered hydrogen contributed to the stability of the crystal structure. nih.govresearchgate.net

Simulations of crystalline maleic acid (the neutral parent compound) using both CPMD and path integral molecular dynamics (PIMD) further highlight the effect of temperature. researchgate.net At a low temperature of 100 K, the energy barrier for proton transfer was found to be too high for it to occur. However, simulations at 295 K showed dynamic proton transfer events, demonstrating the thermal activation of the process. researchgate.net

A significant finding from theoretical studies is the profound impact of the periodic crystalline environment on the hydrogen bond's nature. academie-sciences.fr Calculations on an isolated this compound anion often predict an asymmetric hydrogen bond as the lowest energy structure. In contrast, when periodic boundary conditions are applied to simulate the crystal lattice of potassium this compound, plane-wave DFT calculations show a flat potential energy surface. academie-sciences.fr This flattened potential favors the symmetric intramolecular hydrogen bond observed experimentally in the solid state, demonstrating that the collective interactions within the crystal are responsible for stabilizing the symmetric structure. academie-sciences.fr These advanced simulation techniques reveal a complex picture of hydrogen bonds in the solid state, where quantum effects and environmental coupling play a dominant role. researchgate.net

| System | Simulation Method(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Enalapril Maleate | Car-Parrinello Molecular Dynamics (CPMD) | A centered hydrogen on maleate promotes stability, while a decentralized hydrogen can lead to decomposition via charge transfer. | nih.govresearchgate.net |

| Potassium this compound | Plane-wave Density Functional Theory (DFT) | Periodic calculations show a flat potential energy surface, favoring the symmetric hydrogen bond found in the crystal, in contrast to isolated molecule calculations which predict an asymmetric bond. | academie-sciences.fr |

| Maleic Acid | CPMD, Path Integral Molecular Dynamics (PIMD) | Proton transfer is thermally activated; the energy barrier is too high for transfer at 100 K but is overcome at 295 K. | researchgate.net |

Advanced Structural Characterization and Crystal Engineering of Hydrogen Maleate Complexes

Crystallographic Investigations

Crystallographic methods are paramount in revealing the precise three-dimensional arrangements of atoms and molecules in hydrogen maleate (B1232345) crystals, providing insights into the forces that govern their assembly.

Single crystal X-ray diffraction (SCXRD) is a powerful technique for determining the exact crystal structure of hydrogen maleate salts. This method has been used to analyze a variety of these compounds, revealing key structural details.

For instance, the crystal structure of L-valinium this compound was determined using SCXRD, and the phase purity of the bulk powder was confirmed by X-ray powder diffraction. nih.gov Similarly, the structures of copper(II) this compound tetrahydrate and copper(II) maleate hydrate (B1144303) were elucidated through three-dimensional X-ray methods. rsc.org In the case of copper(II) this compound tetrahydrate, the copper atoms are coordinated only by water molecules, forming chain cations that are hydrogen-bonded to the planar this compound anions. rsc.org

SCXRD analyses have also been instrumental in understanding the hydrogen bonding motifs in various benzamidinium salts of carboxylic acids, including benzamidinium this compound. acs.orgfigshare.com These studies help in understanding the formation of different crystal habits, such as the long needles observed for benzamidinium this compound. acs.orgfigshare.com

The investigation of amino acid maleates, like L-methionine L-methioninium this compound, has also benefited from SCXRD. nih.gov In this compound, the amino and carboxyl groups of the methionine and methioninium residues are linked by N–H···O hydrogen bonds. nih.gov The study of 2-methylimidazolium this compound revealed that one of the carboxyl protons is transferred to the imidazole (B134444) nitrogen atom, forming a 1:1 anhydrous organic adduct. nih.gov

A new salt, L-valinium this compound, was synthesized and its structure was solved using single-crystal X-ray diffraction data. researchgate.net The analysis focused on a specific structure-forming crystallographic motif that is common to nearly all maleates. nih.govresearchgate.net The structure of cyclohexylammonium this compound hemi-hydrate was also determined by SCXRD, showing that the this compound anion interacts with the cation and water molecules to form a two-dimensional supramolecular structure. semanticscholar.orgresearchgate.net

Table of Crystallographic Data for Selected this compound Salts:

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| L-valinium this compound | Orthorhombic | P2₁2₁2₁ | Contains a common C(2)2(12) structure-forming motif. | nih.govresearchgate.net |

| 2-Methylimidazolium this compound | Monoclinic | C2/c | Proton transfer from carboxyl to imidazole nitrogen. | nih.gov |

| Copper(II) this compound tetrahydrate | Monoclinic | I2/m | [Cu(H₂O)₄]n²ⁿ⁺ chain cations hydrogen bonded to this compound anions. | rsc.org |

| L-methionine L-methioninium this compound | Monoclinic | P2₁ | N–H···O hydrogen bonds connect methionine and methioninium residues. | nih.gov |

| Cyclohexylammonium this compound hemi-hydrate | Monoclinic | C2/c | Forms a 2D supramolecular structure through hydrogen bonds. | semanticscholar.orgresearchgate.net |

Neutron diffraction is a critical technique for accurately determining the positions of hydrogen atoms, which is challenging with X-ray diffraction due to hydrogen's low electron density. iucr.org This method is particularly valuable for studying the intramolecular O-H···O hydrogen bond in this compound anions.

Studies have shown that the position of the hydrogen atom in this bond is influenced by the counter-cation and can range from asymmetric to perfectly symmetric. researchgate.netrsc.org Neutron diffraction data for methylammonium (B1206745) this compound revealed that the short intramolecular O-H···O hydrogen bonds are symmetric, with the deuterium (B1214612) (or hydrogen) atom located on a crystallographic mirror plane. capes.gov.br

The combination of neutron and X-ray diffraction data allows for a detailed analysis of the experimental crystal charge density. capes.gov.br This approach has been used to characterize different types of interatomic interactions and has shown that the very short intramolecular hydrogen bonds in some hydrogen maleates have covalent character. capes.gov.br

Hirshfeld Atom Refinements (HAR) of X-ray diffraction data have been shown to accurately and precisely match the hydrogen atom positions obtained from neutron diffraction for various this compound salts. researchgate.netrsc.org This indicates that HAR can be a reliable method for locating hydrogen atoms, even in bridging positions. researchgate.netrsc.org In a study on a series of hydrogen maleates, it was demonstrated that the identity of the counter-cation influences the hydrogen atom's position in the intramolecular hydrogen bond through the crystal field. iucr.orgnih.gov

Synchrotron X-ray powder diffraction is a high-resolution technique used for solving and refining crystal structures from polycrystalline samples. This method is particularly useful when single crystals of sufficient size or quality are not available.

The crystal structure of indacaterol (B1671819) this compound was successfully solved and refined using synchrotron X-ray powder diffraction data, complemented by density functional theory (DFT) optimizations. cambridge.orgcambridge.orgscispace.comresearchgate.net The data was collected at the Advanced Photon Source at Argonne National Laboratory. cambridge.org The analysis revealed that indacaterol this compound crystallizes in the triclinic space group P-1. cambridge.orgcambridge.orgscispace.comresearchgate.net The structure consists of layers of cations and anions, with N–H⋯O and O–H⋯O hydrogen bonds linking them into chains. cambridge.orgcambridge.orgresearchgate.net

Similarly, high-pressure synchrotron single-crystal X-ray diffraction experiments have been conducted on hydrogen maleates with small cations like lithium, sodium, potassium, and ammonium (B1175870) to study their structural changes under compression. polimi.it These experiments, carried out in diamond anvil cells, provide valuable information on the stability and interactions of these compounds under high pressure. polimi.it

The this compound anion is characterized by a strong intramolecular O-H···O hydrogen bond, which creates a seven-membered ring and locks the anion in a rigid, planar cis conformation. polimi.it This resonance-assisted hydrogen bond (RAHB) is a key feature that has been extensively studied. polimi.it

In addition to the intramolecular hydrogen bond, a variety of intermolecular hydrogen bonds, including N-H···O, C-H···O, and O-H···O, play a crucial role in the crystal packing of this compound complexes. cambridge.orgresearchgate.net These interactions link cations and anions, forming complex three-dimensional networks. cambridge.orgresearchgate.net The concept of supramolecular synthons, which are recognizable structural motifs resulting from intermolecular interactions, is essential for understanding and designing the crystal structures of these compounds. nih.gov

In the crystal structure of indacaterol this compound, traditional N–H⋯O and O–H⋯O hydrogen bonds connect cations and anions into chains. cambridge.orgresearchgate.net There are also C–H⋯O hydrogen bonds between the anion and cation. cambridge.orgresearchgate.net In 2-methylimidazolium this compound, N-H···O and C-H···O hydrogen bonds link the molecules into one-dimensional chains. nih.gov The crystal structure of L-methionine L-methioninium this compound features N–H…O hydrogen bonds connecting the amino and carboxyl groups of the methionine and methioninium residues, forming a ring motif. nih.gov

In the case of indacaterol this compound, Hirshfeld surface analysis shows that the most significant close contacts involve hydrogen bonds. cambridge.org The analysis of imidazolium (B1220033) this compound and other imidazole derivatives uses Hirshfeld surfaces to understand intermolecular interactions. researchgate.netresearchgate.net For L-valinium this compound, Hirshfeld surface analysis can be used to study the structure-forming units. researchgate.net

PIXEL calculations provide a method for computing the interaction energies between molecules in a crystal, breaking them down into coulombic, polarization, dispersion, and repulsion components. This allows for a quantitative understanding of the forces driving crystal formation. PIXEL calculations were used to analyze the stability of L-valinium this compound, focusing on a common structure-forming crystallographic motif. nih.govresearchgate.netiucr.org These calculations helped to rationalize the high propensity of maleic acid to form salts with various amino acids. nih.govresearchgate.netiucr.org Similarly, for benzimidazolium and hexadecylaminium this compound salts, PIXEL calculations were employed to elucidate quantitative information about the intermolecular interactions. researchgate.net

Elucidation of Hydrogen Bonding Networks and Supramolecular Synthons (O-H...O, N-H...O, C-H...O)

Polymorphism and Phase Transitions in this compound Systems

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study for this compound systems. Different polymorphs can exhibit distinct physical and chemical properties.

High-pressure studies on hydrogen maleates with small cations have revealed various structural changes, including hydrogen bond rearrangements and phase transitions. polimi.it For example, lithium this compound dihydrate undergoes a phase transition to a higher symmetry space group upon pressurization. polimi.it In some cases, pressure can induce amorphization or crystal breaking. polimi.it

The study of benzamidinium this compound has shown that it can exist in at least two polymorphic forms. acs.orgfigshare.com Attempts to change the crystal habit of one form by altering the solvent led to the crystallization of a second polymorph. acs.orgfigshare.com This highlights the influence of crystallization conditions on the resulting polymorphic form.

Furthermore, some this compound crystals, such as L-Leucinium this compound, are known to be very plastic at ambient conditions, which can be indicative of underlying phase transitions. dntb.gov.ua The study of phase transitions in hydrogen-bonded crystals, including carboxylic acid derivatives, is an active area of research, often employing high-pressure techniques and computational methods to understand the structural transformations. mdpi.commdpi.com Reversible single-crystal to single-crystal phase transitions, while rare, have been observed in related molecular systems and provide valuable insights into the dynamics of crystal transformations. acs.org

Structural Relationships Between Crystalline Forms

This compound salts exhibit a rich structural diversity, manifesting as different polymorphs, solvates, and hydrates. The specific crystalline form adopted is intricately linked to the counter-ion, the presence of solvent molecules, and the crystallization conditions. These forms often display distinct molecular conformations and packing arrangements, driven by the optimization of intermolecular interactions, particularly hydrogen bonding.

A comprehensive structural analysis of various solid forms of Avatrombopag maleate, for instance, revealed the existence of multiple polymorphs and solvates. acs.org A key finding was that different crystal forms of this compound feature distinct molecular conformations, which are directly related to the hydrogen-bonding network and the stacking arrangement within the crystal. acs.org Proton transfer between the Avatrombopag and the maleate is a common feature, leading to the formation of an AVA cation and a monomaleate anion. acs.org This interaction typically results in N1–H1···O5 hydrogen bonds that connect the cations to the anions, although this specific arrangement can be absent in some hydrated forms. acs.org

Similarly, alkali hydrogen maleates display structural variations based on the cation and degree of hydration. polimi.it Lithium this compound dihydrate (LiHMAL) and sodium this compound trihydrate (NaHMAL) crystallize as hydrates and form layers of this compound anions with an anti-parallel packing (APP) arrangement. polimi.it The presence of water molecules and the resulting intermolecular hydrogen bonds significantly influence this packing. polimi.it In contrast, potassium this compound (KHMAL) and ammonium this compound (NH4HMAL) are anhydrous and feature a parallel chain packing (PCP) of the anions. polimi.it A reinvestigation of potassium this compound has shown that its correct space group is Pbc2 1, a deviation from the previously assumed centrosymmetrical Pbcm, indicating a subtle violation of centrosymmetry by a hydrogen atom's position. researchgate.net

The structural landscape of these compounds can be explored through techniques like single-crystal X-ray diffraction, which provides precise atomic coordinates and reveals the intricate network of interactions.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Indacaterol this compound | Triclinic | P-1 | Layers of cations and anions; strong intramolecular O–H⋯O bond in the maleate anion. cambridge.org |

| L-valinium this compound | Monoclinic | P21 | Features the C22(12) structure-forming motif common to many amino acid maleates. iucr.org |

| Creatininium this compound | Monoclinic | P21/c | Cations and anions linked via N—H···O bonds into R22(8) ring motifs. nih.gov |

| Cyclohexylammonium this compound hemi-hydrate | Monoclinic | C2/c | Cations, anions, and water molecules form a 2D supramolecular structure with R66(22) rings. semanticscholar.org |

High-Pressure and Low-Temperature Crystallography of this compound Materials

Applying extreme conditions of high pressure and low temperature is a powerful method for probing the stability of crystalline structures, discovering new phases, and understanding the nature of intermolecular forces. polimi.itmdpi.com

High-Pressure Studies: High-pressure studies on this compound salts reveal significant structural transformations. Research on alkali hydrogen maleates with small cations (Li+, Na+, K+, NH4+) shows that they undergo various changes upon compression. acs.org These changes are dependent on cation size, hydration, and the nature of cation-anion interactions. acs.org Observed phenomena include the rearrangement of hydrogen bonds, phase transitions, an increase in the cation's coordination number, and transformations in the packing of the anions, which can ultimately lead to the collapse of the crystal structure. acs.org A notable effect of pressure is the localization of initially symmetric intramolecular hydrogen bonds onto one of the oxygen atoms, which breaks the crystal's symmetry. researchgate.netacs.org This pressure-induced proton transfer suggests a change in reactivity. polimi.itresearchgate.net

For example, in a study on glycinium maleate, modifications in Raman spectra at 0.3 GPa were associated with rearrangements of hydrogen bonds, and a prolonged structural phase transition was observed between 1.7 and 4.8 GPa. researchgate.net In the case of L-Leucinium this compound (LLHM), applying high pressure leads to perceptible changes in the crystal structure between 0.0 and 1.35 GPa when using pentane-isopentane as the pressure-transmitting medium. mdpi.comresearchgate.net Interestingly, the choice of medium plays a crucial role, as no phase change was observed up to 3.05 GPa when paraffin (B1166041) was used. mdpi.com

Low-Temperature Studies: Low-temperature crystallography is crucial for accurately determining hydrogen atom positions and for studying phase transitions that occur upon cooling. acs.org For instance, L-Leucinium this compound (LLHM), a crystal known for its plasticity, was cooled to 11 K without undergoing any phase transition. mdpi.comresearchgate.net This remarkable stability at cryogenic temperatures suggests that its unique mechanical properties, such as plasticity, are preserved even well below the temperature of liquid nitrogen (77 K). mdpi.comresearchgate.net The structural changes between 293 K and 100 K were analyzed to understand this large anisotropic plasticity. researchgate.net The ability to predict the hydrogen atom's position within the strong intramolecular hydrogen bond of the maleate anion has been demonstrated using a geometric correlation derived from low-temperature neutron diffraction data, which can then be applied to routine X-ray data. acs.org

| Compound | Condition | Observation |

|---|---|---|

| Alkali Hydrogen Maleates (Li, Na, K, NH4) | High Pressure | H-bond rearrangement, phase transitions, increased cation coordination, anion packing changes. acs.org Localization of intramolecular H-bond proton. researchgate.netacs.org |

| L-Leucinium this compound (LLHM) | Low Temperature (down to 11 K) | No phase transition observed; plasticity is preserved at cryogenic temperatures. mdpi.comresearchgate.net |

| L-Leucinium this compound (LLHM) | High Pressure (0.0–1.35 GPa) | Perceptible changes in crystal structure; potential for amorphization or solid-solid phase transition. mdpi.com |

| Glycinium maleate | High Pressure (1.7-4.8 GPa) | Evidence of a long structural phase transition. researchgate.net |

Principles of Crystal Engineering Applied to Hydrogen Maleates

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired structures and properties. semanticscholar.org Maleic acid and its this compound anion are key components in this field due to their robust hydrogen bonding capabilities, which allow for the rational design of complex crystalline architectures. semanticscholar.org

Rational Design and Directed Assembly of this compound-Based Crystalline Architectures

The rational design of this compound-based crystals relies heavily on the predictability of supramolecular synthons—structural units formed by specific and reliable intermolecular interactions. Hydrogen bonds are the primary interactions used to guide the assembly of these structures. nih.gov

In the family of amino acid maleates, a specific C²₂(12) motif has been identified as a highly stable and common structure-forming unit. iucr.org This motif's energetic favorability has been confirmed through DFT calculations, suggesting it plays a crucial role in the thermodynamic stability of these salts. iucr.org Recognizing such robust synthons allows for a more directed approach to crystallizing new members of this family. iucr.org The formation of supramolecular networks can be further guided by other interactions, including N—H···O, C—H···O, and C—H···π interactions, which can link components into one-, two-, or three-dimensional arrays. researchgate.netsemanticscholar.org For example, in creatininium this compound, cations and anions are linked by N—H···O bonds to form ion pairs with R₂²(8) ring motifs, which then connect into larger R₆⁶(16) motifs. nih.gov

The assembly process can also be influenced by the choice of co-formers and the use of templates. Co-crystallization is an effective strategy to modify the physicochemical properties of a solid material. mdpi.com The design of these systems involves analyzing the hydrogen bonding propensities of the components to predict the formation of stable synthons. mdpi.com The principles of crystal engineering have evolved to connect the structural features of molecular crystals with those seen in "soft matter" like surfactant assemblies, particularly when using molecules with some amphiphilic character that can form aggregates through hydrogen bonding. rsc.org

Correlation Between this compound Structure and Macroscopic Properties (e.g., Mechanical)

A central goal of crystal engineering is to establish clear relationships between a material's crystal structure and its bulk properties. In this compound systems, a strong correlation exists between the hydrogen bonding network and macroscopic properties like mechanical behavior and stability.

The mechanical properties of crystalline amino acid hydrogen maleates are directly determined by the layout of their hydrogen bonds. acs.org The unique case of L-Leucinium this compound (LLHM) demonstrates this link clearly. This organic crystal exhibits anomalous plasticity, which is preserved at cryogenic temperatures (down to 77 K). researchgate.net This unusual property is attributed to its specific crystal structure and the anisotropic nature of its intermolecular interactions. researchgate.net The ability of the crystal to bend without fracturing is a direct consequence of how stress is accommodated by the hydrogen-bonded network. mdpi.comresearchgate.net

Furthermore, the stability of this compound compounds is influenced by their electronic structure, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). helmholtz-berlin.de Analysis of the electronic structure of the maleate dianion indicates it is potentially less stable than related compounds like fumarate (B1241708) and succinate. helmholtz-berlin.dehelmholtz-berlin.de This is because the electronic density in the HOMO orbital at the C=C bond could lead to weaker binding with surrounding molecules or ions, potentially making it more susceptible to degradation. helmholtz-berlin.dehelmholtz-berlin.de Understanding these structure-property relationships is crucial for designing functional materials, from pharmaceuticals with improved stability to novel materials with tailored mechanical responses. helmholtz-berlin.demdpi.com

Sophisticated Spectroscopic Characterization of Hydrogen Maleate

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of hydrogen maleate (B1232345) is characterized by a series of distinct bands corresponding to specific stretching and bending motions of its constituent atoms. A significant feature is the strong intramolecular hydrogen bond, which profoundly influences the vibrational frequencies of the associated functional groups. cambridge.orgnih.govresearchgate.netmdpi.com

The O-H stretching vibration, typically found in the 3250-3550 cm⁻¹ region, is notably affected by this hydrogen bonding. scispace.com In choline (B1196258) hydrogen maleate, the C=C stretching vibration is observed at a lower frequency (1623 cm⁻¹ in Raman and 1610 cm⁻¹ in IR) compared to its trans-isomer, choline hydrogen fumarate (B1241708), a consequence of π-conjugation within the seven-membered ring formed by the intramolecular hydrogen bond. mdpi.com The C=O stretching mode of the carboxylic acid group appears around 1712 cm⁻¹ (IR) and 1694 cm⁻¹ (Raman). mdpi.com The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are found at approximately 1580 cm⁻¹ and 1361 cm⁻¹ in the IR spectrum, respectively. mdpi.com

Other notable assignments for this compound and its salts include ring stretching bands, C-O group asymmetric stretching, and various bending vibrations (O-C-C, C-O-H, C-C-C) at lower wavenumbers. scispace.com The specific frequencies can vary depending on the cation present in the this compound salt and the physical state (solid or solution) of the sample. researchgate.netcapes.gov.br

Table 1: Selected Vibrational Frequencies for this compound Compounds

| Vibrational Mode | Choline this compound (cm⁻¹) mdpi.com | Zinc this compound Dihydrate (cm⁻¹) scispace.com |

| O-H Stretch | Broad and weak in the 2800 cm⁻¹ region | Broad band at 3386 cm⁻¹ |

| C=C Stretch | 1610 (IR), 1623 (Raman) | - |

| C=O Stretch (COOH) | 1712 (IR), 1694 (Raman) | - |

| COO⁻ Asymmetric Stretch | 1580 (IR) | - |

| Ring Stretch | - | 1505 cm⁻¹ |

| C-O Asymmetric Stretch | - | 1193 cm⁻¹ |

| COO⁻ Symmetric Stretch | 1361 (IR) | - |

| O-C-C, C-O-H, C-C-C Bending | - | 714 cm⁻¹, 573 cm⁻¹ |

Low-frequency vibrational spectroscopy provides insight into the lattice dynamics and intermolecular interactions within the crystalline structure of this compound salts. These modes, typically found below 400 cm⁻¹, are sensitive to the crystalline environment and the nature of the cation. researchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for interpreting and assigning the vibrational spectra of this compound. mdpi.comscispace.comias.ac.in By calculating the harmonic vibrational frequencies and comparing them with experimental IR and Raman data, a more accurate and detailed assignment of the observed bands can be achieved. scispace.comias.ac.in

For example, in the study of zinc this compound dihydrate, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set provided theoretical vibrational frequencies that showed significant agreement with the experimental FT-IR spectrum. scispace.com Similarly, for choline this compound, DFT calculations helped to confirm that the lower vibrational frequency of the C=C bond is a direct result of the intramolecular hydrogen bond. mdpi.com These computational models allow for the investigation of different conformers and the effects of intermolecular interactions on the vibrational spectra. acs.orgnih.govacs.org Discrepancies between calculated and experimental values can often be attributed to the fact that calculations are typically performed for molecules in the gaseous phase, while experiments are conducted on solids or liquids where intermolecular forces are significant. ias.ac.in

Low-Frequency Vibrational Spectroscopy for Lattice Dynamics and Intermolecular Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the electronic environment of atomic nuclei, offering profound insights into the structure and dynamics of the this compound anion, especially concerning its hallmark feature: the low-barrier hydrogen bond.

The this compound anion is a classic example of a system containing a short, strong, low-barrier hydrogen bond (LBHB). illinois.edunih.gov This is vividly reflected in its ¹H NMR spectrum, which displays a characteristic far-downfield chemical shift for the proton involved in the intramolecular hydrogen bond, often approaching 20 ppm. escholarship.orgcapes.gov.br This significant deshielding of the proton is a hallmark of LBHBs and indicates a high degree of proton sharing between the two oxygen atoms of the carboxylate groups. illinois.eduacs.org

Theoretical calculations have corroborated these experimental findings, with computed ¹H NMR chemical shifts for the this compound anion being in the range of 22.85 ppm, in good agreement with experimental values. acs.org The observation of such a highly deshielded proton is considered strong evidence for the presence of an LBHB, where the energy barrier for proton transfer between the two oxygen atoms is very low or non-existent. acs.orgacs.org The strength of this hydrogen bond is estimated to be substantial, around 21.5 ± 2.0 kcal/mol in the gas phase. acs.org

Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure and dynamics of this compound in the crystalline state. By obviating the rapid molecular tumbling present in solution, ssNMR can probe anisotropic interactions that are averaged out in liquid-state NMR.

¹³C ssNMR has been employed to characterize different solid-state forms of this compound salts, such as those of blarcamesine. googleapis.comgoogle.com The chemical shifts of the carbon atoms in the this compound anion are sensitive to the local crystalline environment and can be used to distinguish between different polymorphs.

Furthermore, ssNMR techniques, including ¹H MAS echo spectroscopy, have been used to accurately determine the chemical shift of the proton in the O-H···O hydrogen bond. fu-berlin.de These experimental chemical shifts can then be correlated with the geometry of the hydrogen bond, as determined by neutron diffraction, providing a powerful tool for characterizing the nature of hydrogen bonding in solids. fu-berlin.de Studies on potassium this compound using ¹⁷O and ²H ssNMR have provided detailed insights into the symmetry of the intramolecular hydrogen bond and the electric field gradients at the oxygen and deuterium (B1214612) nuclei, further confirming the strong and symmetric nature of this interaction in the solid state. unl.edu

Probing the Proton Environment and Characterization of Low-Barrier Hydrogen Bonds

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) has proven to be a powerful technique for probing the electronic structure and energetic properties of the this compound anion, particularly in the gas phase where intermolecular interactions are minimized.

Gas-Phase Studies of the this compound Anion

Gas-phase studies of the this compound anion (cis-HO₂CCH=CHCO₂⁻) have provided significant insights into the effects of its strong intramolecular hydrogen bond. acs.orgnih.gov Low-temperature photoelectron spectra of this compound were obtained using a photon energy of 193 nm. acs.orgnih.gov A key observation from these studies is that the photoelectron spectrum of the this compound anion is broad and lacks distinct vibrational features. acs.orgnih.gov This is in stark contrast to its trans-isomer, the fumarate monoanion, which exhibits resolved vibrational structure due to OCO bending modes. acs.org

The broadness of the this compound spectrum is attributed to the nature of the intramolecular hydrogen bond. In the gas phase, the this compound anion forms a seven-membered ring stabilized by this bond. polimi.it The zero-point energy of the anion is above the energy barrier for proton transfer, leading to a symmetric hydrogen bond due to the motion of the proton in the ground vibrational state. mdpi.com This delocalization of the proton contributes to the featureless nature of the photoelectron spectrum. mdpi.com

Furthermore, the formation of the intramolecular hydrogen bond in the cis-isomer results in a significant stabilization of the anion. This is reflected in its electron binding energy, which is shifted to a higher energy (blue-shifted) by approximately 1 eV compared to the trans-isomer where no such bond exists. acs.orgnih.gov

Energetic Characterization of Intramolecular Hydrogen Bonds via PES

A primary outcome of the photoelectron spectroscopy studies on this compound has been the quantitative estimation of the strength of its intramolecular hydrogen bond. acs.orgnih.gov By combining the experimental results from PES with high-level ab initio theoretical calculations (specifically CCSD(T)/aug-cc-pVTZ and B3LYP/aug-cc-pVTZ), researchers have been able to derive a robust value for this bond's energy. acs.orgnih.gov

The experimentally determined difference in electron binding energies between the cis (this compound) and trans (fumarate) isomers provides a direct measure of the stabilization afforded by the intramolecular hydrogen bond in the cis configuration. acs.orgnih.gov The consensus from these combined experimental and theoretical investigations places the strength of the intramolecular hydrogen bond in the gas-phase this compound anion at 21.5 ± 2.0 kcal/mol . acs.orgnih.govpolimi.it This value highlights the exceptional strength of this particular hydrogen bond, which is a key feature of the this compound anion's chemistry. mdpi.com

| Parameter | Value | Source(s) |

| Photon Energy for PES | 193 nm | acs.orgnih.gov |

| Electron Binding Energy Shift (cis vs. trans) | ~1 eV | acs.orgnih.gov |

| Intramolecular Hydrogen Bond Strength | 21.5 ± 2.0 kcal/mol | acs.orgnih.govpolimi.it |

Electronic Spectroscopy (UV-Vis-NIR and Fluorescence)

The electronic transitions and optical properties of this compound have been investigated through UV-Vis-NIR absorption and fluorescence spectroscopy, primarily by studying its various crystalline salts. These studies provide insight into the optical transparency and potential for light emission of materials containing the this compound anion.

Determination of Electronic Transitions and Optical Transparency

The UV-Vis-NIR spectra of several this compound salts have been recorded to determine their optical transparency windows. For instance, in a study of L-methionine L-methioninium this compound, a strong absorption was observed at 220 nm, which is attributed to a π-π* transition. inoe.ro The crystal was found to be transparent in the region of 220–1200 nm. inoe.ro Similarly, a study on L-histidinium maleate reported a large absorption at 370 nm, assigned to an n-π* transition of the carbonyl group. inoe.ro Cytosinium maleate exhibits a lower cut-off wavelength at 196 nm and is transparent between 262 nm and 1100 nm. x-mol.net Brucinium this compound shows a transparency cutoff at 215 nm. researchgate.net The absence of significant absorption in the visible and near-infrared regions in these compounds makes them potentially suitable for certain optical applications. inoe.rox-mol.net

| Compound | Absorption Maximum / Cut-off | Attributed Transition | Transparency Region | Source(s) |

| L-methionine L-methioninium this compound | 220 nm | π-π | 220–1200 nm | inoe.ro |

| L-histidinium maleate | 370 nm | n-π | Not specified | inoe.ro |

| Cytosinium maleate | 196 nm (cut-off) | Not specified | 262–1100 nm | x-mol.net |

| Brucinium this compound | 215 nm (cut-off) | Not specified | Visible region | researchgate.net |

Investigation of Fluorescence Emission Characteristics

The fluorescence properties of materials containing the this compound anion have also been explored. A study on L-histidinium maleate revealed a strong fluorescence emission peak at 389 nm upon excitation at a wavelength of 285 nm. inoe.ro This emission falls within the violet region of the electromagnetic spectrum. inoe.ro Another example is L-methionine L-methioninium this compound, which shows a maximum emission at 395 nm. researchgate.net The fluorescence characteristics can be influenced by the crystalline environment and the specific counter-ion present in the salt. acs.orgnih.gov

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Emission Region | Source(s) |

| L-histidinium maleate | 285 | 389 | Violet | inoe.ro |

| L-methionine L-methioninium this compound | Not specified | 395 | Not specified | researchgate.net |

Reaction Mechanisms and Proton Transfer Phenomena Involving Hydrogen Maleate

Intramolecular Proton Transfer Mechanisms

The core of hydrogen maleate's unique properties lies in the movement of a single proton between two carboxylate oxygen atoms within the same molecule. This process is governed by a subtle interplay of energetic factors and the molecule's own geometry.

The intramolecular hydrogen bond in the hydrogen maleate (B1232345) anion is often described as a "low-barrier hydrogen bond" (LBHB). acs.org Theoretical calculations, including high-level ab initio molecular orbital and density functional theory (DFT), have been extensively used to probe the nature of this bond. cdnsciencepub.com

Studies predict a very short and strong hydrogen bond, with the potential energy surface for the proton's movement typically resembling a double-well potential. cdnsciencepub.com However, the energy barrier separating these two wells (minima) is calculated to be exceptionally small. cdnsciencepub.com Crucially, computational models indicate that the zero-point vibrational energy of the anion is higher than this transfer barrier. acs.orgcdnsciencepub.com This finding implies that the proton is not localized in one of the potential wells but can move freely between the two oxygen atoms, effectively existing in a delocalized state. acs.org In some theoretical models, this results in a symmetrical hydrogen bond, where the proton is situated centrally between the oxygen atoms. cdnsciencepub.com

The formation of this LBHB provides significant stabilization to the cis-isomer of the maleate monoanion. In the gas phase, this stabilization is estimated to be over 20 kcal/mol in free energy terms compared to a normal intramolecular hydrogen bond. acs.org This strong bond is characterized by a very short internuclear distance between the donor and acceptor oxygen atoms, calculated at the MP2 level to be approximately 2.41 Å. acs.org

Table 1: Theoretical Predictions for this compound Intramolecular Proton Transfer

| Theoretical Method | Predicted Potential Surface | Proton Transfer Barrier | Key Finding | Reference |

|---|---|---|---|---|

| MP2, HF, BLYP, B3LYP | Double-well | Very small | Zero-point energy is above the barrier, allowing for proton delocalization. | acs.orgcdnsciencepub.com |

| B3PW91/6-31+G(d,p) | Single-well | N/A (Symmetric) | Predicts a symmetrically positioned hydrogen atom. | cdnsciencepub.com |

| Gas Phase Calculations | Double-well | ~27 kcal/mol (H-bond energy) | LBHB provides significant molecular stabilization. | acs.orgcdnsciencepub.com |

Influence of Molecular Conformation on Intramolecular Proton Dynamics

The geometry of the this compound anion plays a critical role in its proton transfer dynamics. While often depicted as a planar, rigid ring, studies using ab initio path integral molecular dynamics (PIMD) have revealed the importance of non-planar conformations. acs.orgpolimi.it

Research has shown that out-of-plane bending or distortion of the carbon-ring structure can significantly lower the energy barrier for proton transfer compared to the planar structure. acs.org In fact, quantum simulations have identified stable structures with significant ring deformation. These deformed conformations appear to facilitate more frequent proton transfer. acs.org This has led to the proposal of a "proton transfer driven" mechanism, where the stabilization gained from more efficient proton transfer is the driving force for the molecule adopting a non-planar, ring-deformed structure. acs.org In quantum simulations at 300 K, these deformed structures were found to be the global minimum for the deuterated isotope of this compound. acs.org

Intermolecular Proton Transfer and Solid-State Phenomena

In the solid state, such as in crystalline salts like potassium this compound, the proton transfer dynamics are influenced not only by intramolecular forces but also by the surrounding crystalline network.

Within a crystal lattice, the interactions between adjacent this compound anions and with counterions modulate proton behavior. nih.gov The crystalline environment is particularly influential in the low-frequency vibrational region. nih.gov In crystals, the proton's motion is often strongly coupled with other intramolecular vibrations of the anion. nih.govresearchgate.netresearchgate.net This coupling means that what might be considered a "pure" proton stretch is actually mixed with C-C stretching and C-H bending motions. nih.gov

Car-Parrinello molecular dynamics (CPMD) simulations have been used to study these dynamics. At very low temperatures (10 K), the shared proton tends to be localized near one oxygen atom. As temperature increases (to 70 K), a few proton jumps along the hydrogen-bonded chain are detected, and at higher temperatures (270 K), numerous jumps occur. researchgate.net This indicates that intermolecular proton transfer is a thermally activated process within the crystal. researchgate.net Furthermore, external factors like pressure can induce proton transfer, causing an initially symmetric intramolecular hydrogen bond to localize the proton on one oxygen, thereby breaking the crystal's symmetry. polimi.it

The collective behavior of proton transfer within crystalline networks is directly linked to macroscopic properties like ferroelectricity. arxiv.org Certain materials, known as organic proton-transfer ferroelectrics (OPTFe), derive their ferroelectric properties from the ordered transfer of protons within a hydrogen-bonded network. arxiv.org Reversing an external electric field causes a collective switch in the positions of these protons, which in turn reverses the material's spontaneous polarization. arxiv.orgmdpi.com

Crystals of this compound salts, such as 4-aminopyridinium (B8673708) this compound, have been shown to exhibit a phase transition from a paraelectric to a ferroelectric state. researchgate.net This transition is a direct consequence of the ordering of protons within the crystal structure. researchgate.net Studies on other proton-transfer systems have also demonstrated that photoexcitation can create persistent metastable states of ionic origin, where protons are transferred along hydrogen bonds. osti.gov This opens the possibility for opto-ferroelectric control, where light can be used to manipulate the ferroelectric properties of the material. osti.gov The low coercive fields and fast switching speeds associated with proton transfer make these materials attractive for applications in modern electronics. arxiv.org

Dynamics of Proton Transfer within Crystalline Networks

Theoretical Models for Characterizing Proton Transfer Pathways

A variety of computational methods are essential for elucidating the complex proton transfer pathways in this compound. These models allow researchers to simulate molecular behavior at a level of detail inaccessible to many experimental techniques.

Ab Initio and Density Functional Theory (DFT): These are foundational quantum mechanical methods used to calculate the electronic structure and predict the potential energy surface of the this compound anion. cdnsciencepub.comrsc.org DFT, with functionals like BLYP and B3LYP, has been widely used to determine structural parameters, vibrational frequencies, and the height of the proton transfer barrier. cdnsciencepub.comnih.gov These static calculations provide a fundamental picture of the energetics of the system. acs.org

Møller–Plesset Perturbation Theory (MP2): This is a higher-level ab initio method that includes electron correlation effects, providing more accurate calculations of geometries and interaction energies, such as the internuclear distance in the LBHB. acs.org

Car-Parrinello Molecular Dynamics (CPMD): This ab initio molecular dynamics method allows for the simulation of the time evolution of the system, providing insights into the dynamic processes of proton transfer. rsc.orgacs.org It is particularly useful for studying how the crystalline environment and temperature affect proton jumps and for analyzing the time scales of these events. researchgate.netnih.gov

Path Integral Molecular Dynamics (PIMD): This advanced simulation technique explicitly includes nuclear quantum effects. acs.orgacs.org This is crucial for light particles like protons, where quantum phenomena such as zero-point energy and tunneling are significant. PIMD simulations have demonstrated that quantum effects are responsible for the delocalization of the proton above the transfer barrier and have been instrumental in revealing the importance of non-planar conformations. acs.org

Advanced Applications of Hydrogen Maleate in Functional Materials Research

Nonlinear Optical (NLO) Materials

Organic nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and information technology due to their potential for high NLO efficiency and fast response times. scholarsresearchlibrary.com The hydrogen maleate (B1232345) moiety has been successfully incorporated into various organic and semi-organic crystals, leading to the development of promising NLO materials. researchgate.networldscientific.comresearchgate.netnih.gov

Synthesis and Advanced Characterization of Hydrogen Maleate-Based NLO Crystals

The synthesis of this compound-based NLO crystals typically involves the slow evaporation solution growth method at room temperature. researchgate.networldscientific.comnih.gov This technique allows for the formation of high-quality single crystals suitable for detailed characterization. For instance, L-phenylalaninium maleate (LPM) and L-Norvalinium this compound (LNM) have been successfully grown using this method. researchgate.netnih.gov Similarly, ammonium (B1175870) hydrogen L-malate (AHM) and lithium this compound dihydrate (LHMD) crystals have also been synthesized via slow evaporation. worldscientific.com The synthesis of zinc this compound dihydrate (ZHMD) involves reacting zinc acetate (B1210297) dihydrate and maleic acid in a 1:1 ratio in double-distilled water. scispace.com

A comprehensive suite of advanced characterization techniques is employed to understand the structural and physical properties of these crystals. Single-crystal X-ray diffraction (SXRD) is fundamental in determining the crystal system, space group, and precise atomic arrangements. researchgate.netresearchgate.netnih.gov For example, SXRD studies have confirmed that AHM crystallizes in the orthorhombic system with the space group P212121, while LNM crystallizes in the monoclinic system with the space group P21. researchgate.net Powder X-ray diffraction (PXRD) is used to confirm the crystalline nature and phase purity of the grown crystals. nih.gov

Spectroscopic methods such as Fourier Transform Infrared (FTIR) and FT-Raman are crucial for identifying the functional groups present in the crystal structure and confirming the formation of the desired compound. researchgate.netnih.govscispace.com Nuclear Magnetic Resonance (NMR) spectroscopy, including proton and carbon NMR, provides further confirmation of the molecular structure. nih.gov The optical properties are investigated using UV-Vis-NIR spectroscopy to determine the optical transparency window and the lower cut-off wavelength, which are critical parameters for NLO applications. worldscientific.comscispace.com Thermal stability is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA). researchgate.networldscientific.comnih.gov

The following table summarizes the synthesis and characterization data for several this compound-based NLO crystals:

| Compound | Synthesis Method | Crystal System | Space Group | Key Characterization Techniques |

| L-phenylalaninium maleate (LPM) | Slow evaporation | Orthorhombic | Not specified | SXRD, PXRD, FTIR, FT-Raman, NMR, UV-Vis, TGA, DSC |

| L-Norvalinium this compound (LNM) | Solution growth | Monoclinic | P21 | PXRD, FTIR, FT-Raman, TGA, DTA, UV-Vis |

| Ammonium hydrogen L-malate (AHM) | Slow evaporation | Orthorhombic | P212121 | SXRD, PXRD, FTIR, UV-Vis-NIR, TGA |

| Lithium this compound dihydrate (LHMD) | Slow evaporation | Orthorhombic | P | FTIR, UV-Vis, TGA-DTA |

| Zinc this compound dihydrate (ZHMD) | Slow evaporation | Triclinic | P1 | SXRD, FTIR, FT-Raman, UV-Vis, TGA |

| L-Leucinium this compound (LLM) | Slow evaporation | Not specified | Not specified | SXRD, FT-IR, FT-Raman |

| L-methionine L-methioninium this compound (LMMM) | Slow evaporation | Monoclinic | P21 | SXRD |

Table 1: Synthesis and Characterization of this compound-Based NLO Crystals

Evaluation of Hyperpolarizability, Dipole Moment, and Electro-Optical Response

The NLO response of a material is fundamentally linked to its molecular structure, specifically the hyperpolarizability (β), dipole moment (μ), and linear polarizability (α). researchgate.net A high hyperpolarizability value is a key indicator of a material's potential for efficient second-harmonic generation (SHG). researchgate.net

Theoretical calculations, often employing Density Functional Theory (DFT), are widely used to predict these properties. scispace.comaip.orgaip.org For L-Leucinium this compound (LLM) and L-Norvalinium this compound (LNM), DFT calculations using the B3LYP method with a 6-311G++(d,p) basis set have been performed to determine the dipole moment, polarizability, and first-order hyperpolarizability. aip.orgaip.org These theoretical studies are crucial for understanding the structure-property relationships at the molecular level. aip.orgaip.org For instance, in L-alaninium maleate, the intermolecular charge transfer, facilitated by the π-electron cloud, is identified as a significant contributor to its NLO properties. scholarsresearchlibrary.com

Experimental evaluation of the NLO response is typically carried out using the Kurtz-Perry powder technique. researchgate.networldscientific.com This method measures the SHG efficiency of a powdered sample relative to a standard material like potassium dihydrogen phosphate (B84403) (KDP). For example, ammonium hydrogen L-malate (AHM) was found to have an SHG efficiency 1.2 times that of KDP. The third-order nonlinear optical properties of lithium this compound dihydrate (LHMD) and zinc this compound dihydrate (ZHMD) have been investigated using the Z-scan technique, which provides information on the nonlinear absorption coefficient and nonlinear refractive index. worldscientific.comscispace.com

The table below presents a summary of the NLO properties of selected this compound crystals:

| Compound | Hyperpolarizability (β) | Dipole Moment (μ) | SHG Efficiency | NLO Measurement Technique |

| Ammonium hydrogen L-malate (AHM) | Not specified | Not specified | 1.2 times KDP | Kurtz-Perry powder method |

| Lithium this compound dihydrate (LHMD) | Not specified | Not specified | Confirmed | Kurtz-Perry powder method, Z-scan |

| Zinc this compound dihydrate (ZHMD) | Calculated to establish NLO nature | Calculated | Not specified | Z-scan |

| L-Leucinium this compound (LLM) | Calculated | Calculated | Confirmed | Not specified |

| L-Norvalinium this compound (LNM) | Calculated | Calculated | Confirmed | Kurtz-Perry powder method |

| L-alaninium maleate (LAM) | Calculated (βzzz is maximum) | Not specified | Not specified | Theoretical Calculation |

Table 2: NLO Properties of this compound Crystals

Materials with Tunable Mechanical Properties

Recent research has unveiled the fascinating and often anomalous mechanical properties of organic crystals, with this compound compounds emerging as a particularly interesting class of materials. mdpi.comresearchgate.netmdpi.com Their unique layered structures, governed by a combination of strong hydrogen bonds and weaker van der Waals interactions, give rise to unusual plastic and elastic behaviors.

Investigation of Anomalous Plasticity and Elasticity in Organic this compound Crystals

L-Leucinium this compound (LLHM) stands out as a prime example of an organic crystal exhibiting anomalous plasticity. mdpi.comresearchgate.net Remarkably, this crystal retains its plasticity even at cryogenic temperatures, a phenomenon that has been extensively studied. mdpi.comresearchgate.net The mechanical behavior of LLHM, including its ability to undergo significant bending, has been investigated through techniques such as optical and scanning electron microscopy, as well as single-crystal X-ray diffraction during deformation. mdpi.com Studies have shown that LLHM can be cooled to 11 K without a phase transition, and its response to high pressure is dependent on the pressure-transmitting medium used. mdpi.com

The elasticity observed in organic crystals is generally attributed to enthalpic factors, where the molecular arrangement changes during deformation. mdpi.com The bending of these crystals involves molecular sliding under both elongation and contraction stress. mdpi.com

Establishment of Structure-Property Relationships for Mechanical Behavior

The unique mechanical properties of this compound crystals are intrinsically linked to their crystal structure. mdpi.comnih.govresearchgate.net In LLHM, the structure consists of layers of L-Leucinium cations and this compound anions connected by hydrogen bonds. mdpi.com These layers are stacked along a specific direction and interact through weak van der Waals forces. mdpi.com This layered arrangement facilitates a "sliding layers" mechanism, which is believed to be the primary reason for the high anisotropic plasticity of the crystal. nih.govcolab.ws

Theoretical studies using periodic DFT calculations have been employed to understand the relationship between the hydrogen-bond layout and the mechanical properties of crystalline amino acid hydrogen maleates, including those of L-isoleucinium, L-leucinium, and L-norvalinium. researchgate.net These calculations determine the stiffness tensor and elastic anisotropy, revealing how the orientation of strong hydrogen bonds correlates with the directions of maximum and minimum Young's modulus, shear modulus, and linear compressibility. researchgate.net Despite having similar layered structures, significant differences in the anisotropy of their elastic moduli have been observed. researchgate.net The flexibility of L-leucinium this compound, for instance, is explained by its high universal elastic anisotropy index and the large anisotropy ratios of its elastic moduli. researchgate.net This anisotropy is directly influenced by the near-coincidence of the direction of maximum Young's modulus and the orientation of the strongest hydrogen bonds. researchgate.net

Role in Polymer and Hybrid Material Synthesis

This compound and its derivatives, particularly maleic acid, play a significant role in the synthesis of polymers and hybrid materials. wikipedia.orgrsc.org These materials combine the properties of both organic and inorganic components at the molecular or nanometer scale, leading to materials with enhanced or novel functionalities. wikipedia.org

Hybrid materials are broadly classified into two categories based on the nature of the interaction between the organic and inorganic phases. wikipedia.orgmdpi.com Class I hybrids exhibit weak interactions such as van der Waals forces or hydrogen bonds, while Class II hybrids are characterized by strong covalent bonds between the components. wikipedia.org

The sol-gel process is a common method for synthesizing organic-inorganic hybrid materials. acs.org In a typical procedure, an inorganic precursor like tetraethyl orthosilicate (B98303) (TEOS) is first hydrolyzed. acs.org Subsequently, an organic polymer is introduced to react with the hydrolyzed inorganic species. acs.org The properties of the final hybrid material can be tuned by varying factors such as the molecular weight and architecture (linear vs. star-shaped) of the polymer. acs.org

Maleate and fumarate (B1241708) groups, derived from maleic acid, can be incorporated into polymer networks through photopolymerization. rsc.org These groups can undergo both thiol-ene addition and homopolymerization, offering a versatile platform for creating complex network architectures. rsc.org The different reaction kinetics of these processes allow for photo-dose tunable crosslinking density, enabling applications in areas like grayscale patterning and 3D printing. rsc.org The presence of a thiol can catalyze the isomerization of maleate to the more reactive fumarate, which then undergoes homopolymerization. rsc.org

Chemical Reactivity of this compound Derivatives in Polymerization Processes

Hydrogen Bonding in Advanced Materials Design

A defining feature of the this compound anion is its capacity for a very strong intramolecular O-H···O hydrogen bond. core.ac.ukresearchgate.net This is enforced by the cis conformation of the double bond, which holds the carboxylic acid and carboxylate groups in close proximity. core.ac.uk The O···O distances in these intramolecular hydrogen bonds are typically very short, often in the range of 2.41 to 2.44 Å. core.ac.uk This bond can be symmetric, with the hydrogen atom located centrally between the two oxygen atoms, or asymmetric, depending on the crystalline environment and the nature of the counter-cation. rsc.orgacs.org For example, in ammonium this compound, the intramolecular O···O distance is 243.7 pm (2.437 Å), with the hydrogen atom located in a mirror plane, indicating a symmetric bond. core.ac.uk

In addition to the intramolecular bond, this compound anions readily participate in intermolecular hydrogen bonds with surrounding molecules. In the presence of suitable hydrogen bond donors, such as protonated amines, the carboxylate oxygen atoms of the maleate anion act as acceptors. acs.orgresearchgate.net This often leads to the formation of well-defined, recurring supramolecular motifs. One of the most common is the R²₂(8) ring motif, where a pair of N-H···O hydrogen bonds forms between the cation and the anion. acs.orgresearchgate.net These motifs can then link together to form larger architectures, such as infinite chains or ladder-like arrangements, building up the material's structure in a predictable manner. researchgate.net For instance, in acetoguanaminium this compound, a combination of R²₂(8) and other ring motifs aggregate into a supramolecular ladder. researchgate.net

The strength and directionality of these hydrogen bonds significantly impact the physical properties of the materials. researchgate.netnih.gov By creating a network of non-covalent interactions, hydrogen bonds can enhance the mechanical properties, such as stiffness and toughness, and improve the thermal stability of polymers. researchgate.netnih.gov The ability to engineer these hydrogen-bonding networks by selecting appropriate counter-ions or by modifying the polymer structure provides a powerful tool for designing functional materials with precisely controlled architectures and properties. acs.orgmdpi.com

The following table provides examples of hydrogen bond geometries found in various this compound crystal structures.

| Compound | Hydrogen Bond Type | Key Distances (Å) / Angles (°) | Supramolecular Motif | Significance |

|---|---|---|---|---|

| Ammonium this compound | Intramolecular O-H···O | O···O = 2.437 | - | Symmetric hydrogen bond confirmed by X-ray and neutron diffraction. core.ac.uk |

| 1-[Bis(4-fluorophenyl)methyl]piperazinediium Dimaleate (Anion A) | Intramolecular O-H···O | O···O = 2.418; O-H = 1.15; H···O = 1.27 | S(7) | Almost symmetrical intramolecular hydrogen bond. core.ac.uk |

| 1-[Bis(4-fluorophenyl)methyl]piperazinediium Dimaleate (Anion B) | Intramolecular O-H···O | O···O = 2.441; O-H = 0.99; H···O = 1.45 | S(7) | Asymmetric intramolecular hydrogen bond. core.ac.uk |

| Acetoguanaminium this compound | Intermolecular N-H···O | - | R²₂(8), R³₂(8), R⁶₂(12) | Forms complex, ladder-like supramolecular arrangements. researchgate.net |

| Pyrimethamine this compound | Intermolecular N-H···O | - | R²₂(8) | Robust motif that directs the crystal packing into an organic ionic ladder. acs.org |

| Methylammonium (B1206745) this compound (deuterated) | Intramolecular O-D···O | - | S(7) | Symmetric intramolecular bond with covalent character. acs.org |

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing hydrogen maleate salts?

this compound salts are typically synthesized via acid-base reactions between maleic acid and metal hydroxides or carbonates in aqueous/organic solvents. Characterization involves:

- Single-crystal X-ray diffraction (SCXRD) to determine space groups (e.g., Pbc21 for Rb/K hydrogen maleates) and hydrogen-bonding networks .

- Solid-state NMR to analyze proton environments, particularly intra-anionic hydrogen bonds .